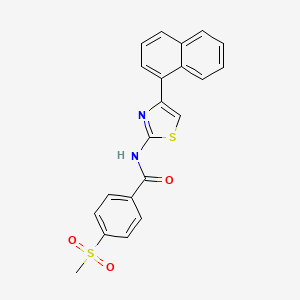
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as MTA, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has been studied for its potential use in cardiac electrophysiology. A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds similar to 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, demonstrated their effectiveness as class III agents, which are important in the treatment of arrhythmias (Morgan et al., 1990).
Analytical Chemistry Applications
In the field of analytical chemistry, derivatives of 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide have been used in methods for determining substances in biological samples. Kline et al. (1999) developed a method involving liquid-liquid extraction and automated pre-column chemical derivatization for the determination of a non-peptide oxytocin receptor antagonist in human plasma (Kline et al., 1999).
Structural and Chemical Analysis
The compound has been a subject of interest in structural and chemical analysis studies. Sarojini et al. (2012) conducted a study involving the synthesis, X-ray structural characterization, and theoretical analysis of a similar sulfonamide compound, providing insights into the stability and molecular properties (Sarojini et al., 2012).
Antimicrobial and Anti-proliferative Activities
The compound and its derivatives have been explored for antimicrobial and anti-proliferative activities. For instance, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities, highlighting the potential for pharmaceutical applications (Mansour et al., 2020).
Synthesis and Application in Imaging
Its derivatives have also been synthesized for use in imaging techniques like PET. Wang et al. (2008) focused on the synthesis of carbon-11 labeled naphthalene-sulfonamides for PET imaging of human CCR8, an application in medical diagnostics (Wang et al., 2008).
Anticancer Research
There has been significant interest in synthesizing derivatives of this compound for anticancer research. For example, Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and evaluated their cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).
Antihyperglycemic Activity
Imran et al. (2009) prepared derivatives of 4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide and evaluated their antihyperglycemic activity, showing potential for diabetes treatment (Imran et al., 2009).
Eigenschaften
IUPAC Name |
4-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)16-11-9-15(10-12-16)20(24)23-21-22-19(13-27-21)18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHWXQFKHCZCPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

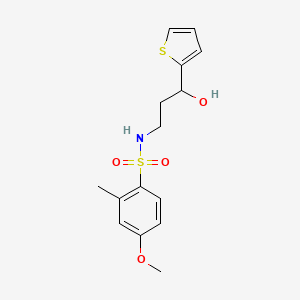

![7-Fluoro-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2368268.png)
![Methyl 2-amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2368269.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2368272.png)
![N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368274.png)


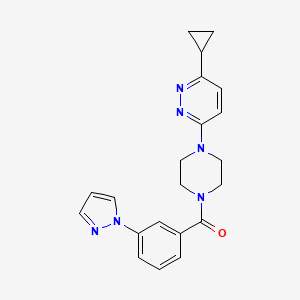
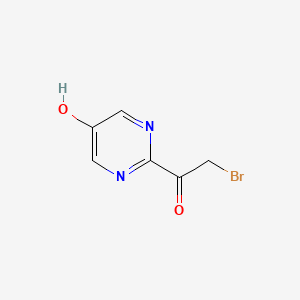
![2,6-Bis(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368285.png)
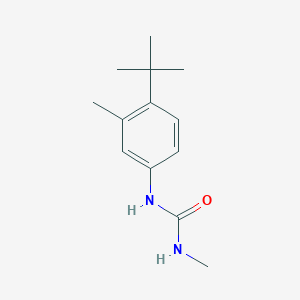
![7-Methyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2368287.png)
